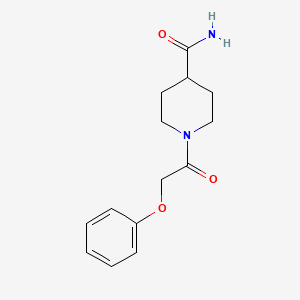![molecular formula C20H17N3O7S2 B3912240 3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B3912240.png)
3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate
説明
3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used extensively in various scientific research applications. It is a vital tool in the field of biochemistry and physiology due to its unique properties and mechanisms of action.
作用機序
Methylene Blue's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of nitric oxide synthase, which leads to increased levels of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Methylene Blue also acts as an electron acceptor and can transfer electrons to various molecules, including cytochrome c oxidase, which is involved in cellular respiration.
Biochemical and Physiological Effects
Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function and reduce oxidative stress. It can also enhance cognitive function and memory. Additionally, Methylene Blue has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Methylene Blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.
将来の方向性
Methylene Blue has numerous potential future directions. It can be used as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It can also be used as a diagnostic tool for various diseases. Additionally, Methylene Blue can be used to study the mechanisms of aging and cellular senescence.
Conclusion
In conclusion, Methylene Blue is a vital tool in the field of biochemistry and physiology. Its unique properties and mechanisms of action make it an essential compound in various scientific research applications. It has numerous potential future directions, and its use in the field of medicine and biology is likely to increase in the coming years.
科学的研究の応用
Methylene Blue has been extensively used in various scientific research applications, including biochemistry, physiology, and pharmacology. It is a vital tool in the field of neuroscience as it can be used to visualize and study neuronal structures. It is also used as a stain for histological and cytological studies. Additionally, Methylene Blue has been used as an antioxidant, an antiviral, and an antibacterial agent.
特性
IUPAC Name |
[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S2/c1-15-8-10-19(11-9-15)31(26,27)22-21-14-16-4-2-6-18(12-16)30-32(28,29)20-7-3-5-17(13-20)23(24)25/h2-14,22H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGRPTPEOUYVGD-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3912163.png)
![2-(1H-imidazol-4-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B3912175.png)
![4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912182.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3912189.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912198.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3912212.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3912215.png)
![N-[4-hydroxy-8-(hydroxyimino)-6-thiabicyclo[3.2.1]oct-1-yl]benzamide](/img/structure/B3912225.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912232.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912238.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B3912246.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B3912248.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3912261.png)